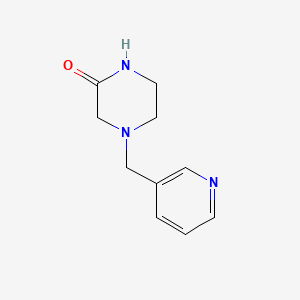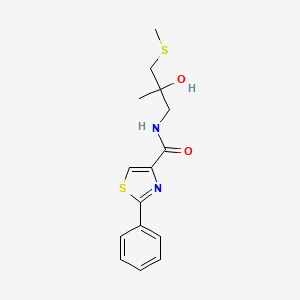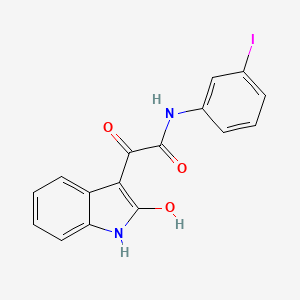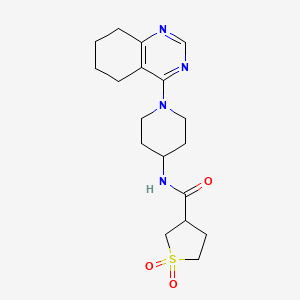
4-(Pyridin-3-ylmethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Pyridin-3-ylmethyl)piperazin-2-one” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is based on the piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. The pyridin-3-ylmethyl group is attached to one of the nitrogen atoms of the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 177.21, a melting point of 105-106 degrees Celsius, and a purity of 95%. It is a powder at room temperature .Scientific Research Applications
Synthesis and Receptor Binding
- Synthesis and Dopamine Receptor Binding: The compound 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine, which shares structural similarities with 4-(Pyridin-3-ylmethyl)piperazin-2-one, has been synthesized and tested for its affinity to dopamine D4 receptors, indicating potential as a dopamine D4 receptor ligand (Li Guca, 2014).
- Receptor Binding Assays: Another related compound, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, has also been synthesized and its affinity constants for D4, D2, and D3 receptors were determined, showcasing its potential as a ligand for dopamine receptors (Yang Fang-wei, 2013).
Metabolism and Pharmacokinetics
- Metabolism in Cancer Treatment: A related compound, flumatinib, used as an antineoplastic tyrosine kinase inhibitor, was studied for its metabolites in chronic myelogenous leukemia patients, providing insights into its metabolism and pharmacokinetics (Aishen Gong et al., 2010).
Synthesis for Potential Therapeutic Applications
- Potential Anticancer Activity: Synthesis of piperazine-2,6-dione derivatives, including those with pyridin-3-ylmethanamine, has shown potential anticancer activity, highlighting a possible therapeutic application of compounds structurally related to this compound (Sandeep Kumar et al., 2013).
Discovery of G Protein-Biased Dopaminergics
- Dopaminergic Activity in Neuropsychiatric Disorders: Research on 1,4-Disubstituted aromatic piperazines, which are structurally similar to this compound, has led to the discovery of compounds showing selective activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This finding is significant for developing new treatments for neuropsychiatric disorders (D. Möller et al., 2017).
Two-Photon Fluorescence Probes
- Two-Photon Fluorescence for Zinc Detection: A novel two-photon fluorescence probe using a compound derived from dicyanostilbene and 4-(pyridine-2-ylmethyl)piperazine demonstrated significant fluorescence enhancement in response to Zn(2+) ions. This has implications in biological and chemical sensing applications (Chibao Huang et al., 2011).
Future Directions
The future directions for research on “4-(Pyridin-3-ylmethyl)piperazin-2-one” could involve further exploration of its synthesis methods, investigation of its chemical reactions, and evaluation of its biological activity. Additionally, more research could be conducted to determine its safety profile and potential applications .
properties
IUPAC Name |
4-(pyridin-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10-8-13(5-4-12-10)7-9-2-1-3-11-6-9/h1-3,6H,4-5,7-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAHNXDUICSHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2804722.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)
![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)


![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2804732.png)



![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)